But-3-en-1-yl 1h-imidazole-1-carboxylate

Vue d'ensemble

Description

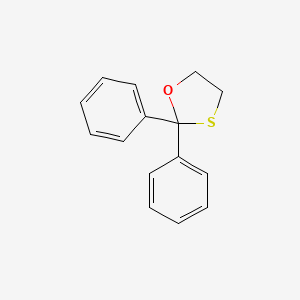

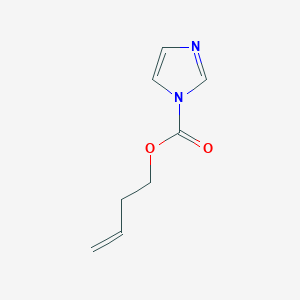

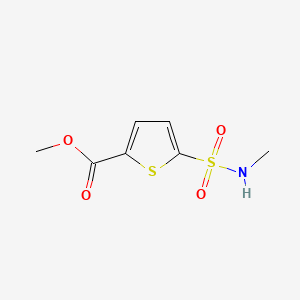

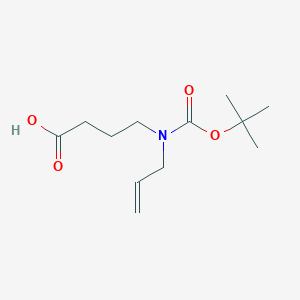

“But-3-en-1-yl 1h-imidazole-1-carboxylate” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is also known as 3-(1-Butenyl)-1H-imidazole. This compound is used to prepare bis-naphthyridine derived cyclic mismatch binding ligands (CMBLs) which exhibit DNA repeat binding properties .

Synthesis Analysis

The synthesis of “But-3-en-1-yl 1h-imidazole-1-carboxylate” involves the reaction of 1H-imidazole with 1-chloro-1-(But-3-en-1-yl)-1H-imidazolebutene in the presence of a base such as potassium carbonate . The reaction takes place under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .Chemical Reactions Analysis

“But-3-en-1-yl 1h-imidazole-1-carboxylate” can be used as a reagent in the chemoselective esterification of carboxylic acids . More research is needed to fully understand the range of chemical reactions this compound can participate in.Physical And Chemical Properties Analysis

“But-3-en-1-yl 1h-imidazole-1-carboxylate” is a liquid with a refractive index of n20/D 1.488 and a density of 1.107 g/mL at 25 °C . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Corrosion Inhibition : Amino acids based imidazole derivatives have been synthesized and found effective as corrosion inhibitors for mild steel. These compounds demonstrate high inhibition efficiency and adsorb onto metal surfaces following the Langmuir adsorption isotherm. The effectiveness of these inhibitors is supported by various techniques like electrochemical impedance, potentiodynamic polarization, and microscopy studies (Srivastava et al., 2017).

CO2 Capture : Imidazole-based ionic liquids have been developed for CO2 capture. These liquids react with CO2, sequestering it as a carbamate salt. Such ionic liquids offer an efficient, non-volatile, and water-independent method for CO2 capture, comparable to commercial amine sequestering agents (Bates et al., 2002).

Molecular Structure and Hydrogen Bonding : Research on carbamate derivatives, including those with imidazole structures, reveals the complexity of their molecular interactions. These studies involve crystallography and molecular dynamics, highlighting the roles of hydrogen bonds in assembling molecules into three-dimensional architectures (Das et al., 2016).

Metal-Mediated Base Pairing in DNA : Imidazole-4-carboxylate has been used to create novel metal-mediated base pairs in DNA. These pairs, formed with metals like Cu(II) and Ag(I), can significantly stabilize DNA duplexes, showcasing the potential of imidazole derivatives in biochemistry and genetic engineering (Sandmann et al., 2019).

Ionic Liquid Synthesis : Imidazol-based compounds have been used in synthesizing ionic liquids with varying properties, such as conductivity and viscosity. These liquids are characterized by rapid proton migration between nitrogenous centers and demonstrate potential in various applications (Shevchenko et al., 2017).

Catalytic Applications : Imidazole derivatives have been explored for their dual solvent-catalyst properties, used in reactions like acetylation. These compounds show good yields and can be recycled, indicating their efficiency and sustainability in catalysis (Khaligh et al., 2019).

Synthesis of Energetic Salts : Imidazole-based molecules have been synthesized for potential applications in nitrogen-rich gas generators. These compounds feature high positive heats of formation and have been evaluated for their physicochemical properties, including detonation velocities and pressures (Srinivas et al., 2014).

Mécanisme D'action

The compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells through the activation of caspases.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a flash point of 110 °C . More detailed safety data and handling precautions should be obtained from the material safety data sheet (MSDS) provided by the supplier.

Propriétés

IUPAC Name |

but-3-enyl imidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-3-6-12-8(11)10-5-4-9-7-10/h2,4-5,7H,1,3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGLJMQCDKTXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC(=O)N1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

But-3-en-1-yl 1h-imidazole-1-carboxylate | |

CAS RN |

202523-13-5 | |

| Record name | 202523-13-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-2,4-difluoro-5-[(prop-2-EN-1-yloxy)methyl]benzene](/img/structure/B8265471.png)

![2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione](/img/structure/B8265522.png)

![Methyl 4-amino-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B8265559.png)